3'-Fluorobenzylspiperone maleate
CAS No.: 1135278-61-3
Cat. No.: VC0004227
Molecular Formula: C34H35F2N3O6
Molecular Weight: 619.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1135278-61-3 |
---|---|
Molecular Formula | C34H35F2N3O6 |
Molecular Weight | 619.7 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | JURUFADWVGXLOY-BTJKTKAUSA-N |
Isomeric SMILES | C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Chemical and Structural Characteristics
Molecular Architecture
3'-Fluorobenzylspiperone maleate belongs to the triazaspirodecanone class, featuring a fluorobenzyl group at position 3 and a 4-(4-fluorophenyl)-4-oxobutyl chain at position 8. The maleate counterion enhances aqueous solubility while maintaining stability. Key structural attributes include:
Molecular Formula: C₃₀H₃₁F₂N₃O₂ · C₄H₄O₄
Molecular Weight: 619.67 g/mol
SMILES Notation:
FC1=CC(CN2C([C@]3(CCN(CCCC(C(C=C4)=CC=C4F)=O)CC3)N(C5=CC=CC=C5)C2)=O)=CC=C1.OC(/C=C\C(O)=O)=O
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Solubility in DMSO | <15.49 mg/mL | |
Storage Conditions | Room temperature (15–25°C) | |
Purity | ≥98% | |
Melting Point | Not reported | – |
The spirocyclic core and fluorinated aromatic systems contribute to its lipophilicity (clogP ≈ 3.8), facilitating blood-brain barrier penetration in preclinical models .
Pharmacological Profile
Receptor Binding Selectivity
Comparative studies with spiperone reveal enhanced D₂ specificity:
Dopamine D₂ Receptor:
Serotonin 5-HT₂ Receptor:
α₁-Adrenergic Receptor:
Table 2: Receptor Affinity Comparison
Receptor | 3'-Fluorobenzylspiperone Kᵢ (nM) | Spiperone Kᵢ (nM) | Selectivity Ratio |
---|---|---|---|
D₂ | 0.023 | 0.058 | 2.5× |
5-HT₂ | 0.28 | 0.023 | 0.08× |
α₁-Adrenergic | >1,000 | >1,000 | – |
This selectivity profile minimizes off-target effects in receptor localization studies, particularly in brain regions with overlapping D₂/5-HT₂ expression .
Synthesis and Stability
Synthetic Pathway
While full synthetic details remain proprietary, the route likely involves:
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Spirodecanone Core Formation: Cyclocondensation of a diketone with an amine precursor.
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Fluorobenzyl Introduction: Nucleophilic aromatic substitution at position 3.
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Maleate Salt Formation: Counterion exchange in polar aprotic solvents .
Stability Considerations
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Solution Stability: Stock solutions in DMSO remain stable for ≤1 month at -20°C .
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Lyophilized Form: Stable for ≥6 months at -80°C when protected from light .
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Degradation Pathways: Hydrolysis of the oxobutyl chain and maleate decarboxylation under alkaline conditions .
Applications in Neuroscience Research
Receptor Occupancy Studies
3'-Fluorobenzylspiperone maleate’s high D₂ affinity enables precise quantification of receptor density in:
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